Porphobilinogen hydrate
Overview
Description
Porphobilinogen hydrate is an organic compound that plays a crucial role in the biosynthesis of porphyrins, which are essential for the formation of heme, chlorophyll, and other important biological molecules . It is a pyrrole derivative with the chemical formula C₁₀H₁₄N₂O₄ and is known for its involvement in metabolic pathways in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Porphobilinogen hydrate can be synthesized enzymatically. The enzyme delta-aminolevulinic acid dehydratase catalyzes the condensation of two molecules of delta-aminolevulinic acid to form porphobilinogen . This reaction typically occurs under physiological conditions, with the enzyme facilitating the process.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. For instance, engineered strains of Escherichia coli have been used to produce porphobilinogen through metabolic engineering and bioprocessing strategies . These methods involve the heterologous expression of genes from other organisms to enhance the biosynthesis of porphobilinogen.
Chemical Reactions Analysis
Types of Reactions
Porphobilinogen hydrate undergoes several types of chemical reactions, including:
Condensation Reactions: It can condense with other molecules to form larger structures.
Deamination Reactions: The removal of amino groups to form different products.
Polymerization: It can polymerize to form hydroxymethyl bilane, a precursor to porphyrins.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Ehrlich’s Reagent: Used for the detection and quantification of porphobilinogen in biological samples.
Ion-Exchange Resins: Used to purify and isolate porphobilinogen from mixtures.
Major Products Formed
The major products formed from reactions involving this compound include hydroxymethyl bilane, which is further converted into uroporphyrinogen and eventually into heme and chlorophyll .
Scientific Research Applications
Porphobilinogen hydrate has several scientific research applications:
Biochemistry: It is studied for its role in the biosynthesis of heme and chlorophyll.
Medical Diagnostics: Used as a biomarker for diagnosing acute intermittent porphyria, a disorder characterized by the accumulation of porphyrins.
Biotechnology: Engineered microbial strains are used to produce porphobilinogen for various industrial applications.
Mechanism of Action
Porphobilinogen hydrate exerts its effects through its role in the porphyrin biosynthesis pathway. It is generated by the enzyme delta-aminolevulinic acid dehydratase and is subsequently converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This pathway is essential for the production of heme, which is a critical component of hemoglobin and other heme-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Delta-Aminolevulinic Acid: A precursor to porphobilinogen in the biosynthesis pathway.
Hydroxymethyl Bilane: A direct product of porphobilinogen polymerization.
Uroporphyrinogen: A subsequent product in the pathway leading to heme and chlorophyll.
Uniqueness
Porphobilinogen hydrate is unique due to its specific role as an intermediate in the biosynthesis of porphyrins. Unlike its precursors and products, it serves as a critical branching point in the pathway, leading to the formation of various essential biological molecules .
Properties
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14;/h5,12H,1-4,11H2,(H,13,14)(H,15,16);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMOSPZOADDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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